N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a pyrimidinyl thio group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorinated and fluorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include various substituted derivatives and hydrazine compounds, which can be further utilized in different chemical applications .
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is unique due to its combination of a chlorinated and fluorinated phenyl group with a pyrimidinyl thio group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H14ClFN4OS |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H14ClFN4OS/c1-9-6-10(2)20-15(19-9)23-8-14(22)21-18-7-11-12(16)4-3-5-13(11)17/h3-7H,8H2,1-2H3,(H,21,22)/b18-7+ |
InChI Key |
KUSXUMHKZBSKSF-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(C=CC=C2Cl)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(C=CC=C2Cl)F)C |
Origin of Product |
United States |
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